molecular formula C11H11ClN6O B11846134 2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No.: B11846134
M. Wt: 278.70 g/mol
InChI Key: HXCLEFLBRIQJPU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and pyrazole-containing molecules. Examples include:

  • 2-Amino-4-chloro-7-(pyrazol-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
  • 2-Amino-4-chloro-7-(1H-pyrazol-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Properties

Molecular Formula

C11H11ClN6O

Molecular Weight

278.70 g/mol

IUPAC Name

2-amino-4-chloro-7-[(1-methylpyrazol-3-yl)methyl]-5H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C11H11ClN6O/c1-17-3-2-6(16-17)5-18-8(19)4-7-9(12)14-11(13)15-10(7)18/h2-3H,4-5H2,1H3,(H2,13,14,15)

InChI Key

HXCLEFLBRIQJPU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN2C(=O)CC3=C2N=C(N=C3Cl)N

Origin of Product

United States

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